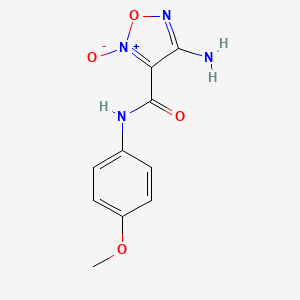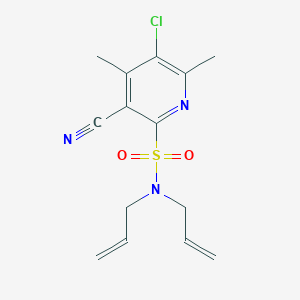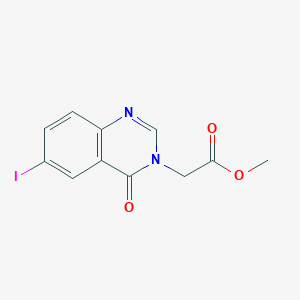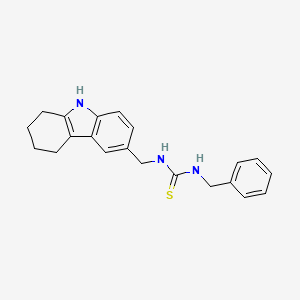![molecular formula C15H14F3NO3 B3746869 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746869.png)
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one
Vue d'ensemble
Description
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one, also known as TFMP, is a chemical compound that has been widely used in scientific research. This compound is a synthetic analog of amphetamines and has been found to have potential applications in the fields of neuroscience, pharmacology, and toxicology.
Mécanisme D'action
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one acts as a releasing agent of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. It binds to the vesicular monoamine transporter 2 (VMAT2) and promotes the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This results in an increase in extracellular levels of these neurotransmitters, which can lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been found to have various biochemical and physiological effects. It can increase locomotor activity, induce hyperthermia, and decrease appetite. It can also increase heart rate, blood pressure, and respiration. In addition, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one in lab experiments is its high potency and selectivity for monoamine neurotransmitter release. It can induce a robust and specific response in vitro and in vivo. However, one of the limitations of using 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one is its potential toxicity and side effects. It can cause neurotoxicity, cardiotoxicity, and hepatotoxicity at high doses or prolonged exposure.
Orientations Futures
For research on 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one include the identification of more potent and selective analogs, the investigation of long-term effects, and the development of safer and more effective compounds for clinical use.
Applications De Recherche Scientifique
1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been extensively studied in the fields of neuroscience, pharmacology, and toxicology. In neuroscience, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the effects of amphetamines on the central nervous system. It has been found that 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one can induce the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in reward, motivation, and mood regulation. In pharmacology, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the potential therapeutic effects of amphetamine analogs on various disorders, such as attention deficit hyperactivity disorder (ADHD), depression, and obesity. In toxicology, 1-(5-methyl-2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one has been used to study the toxic effects of amphetamine analogs on different organs and systems, such as the liver, kidneys, and cardiovascular system.
Propriétés
IUPAC Name |
1-(5-methylfuran-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-10-2-7-14(21-10)13(20)8-9-19-11-3-5-12(6-4-11)22-15(16,17)18/h2-7,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSDINCNCUBLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylfuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[4-(methoxycarbonyl)benzoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3746792.png)
![4-{4-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B3746798.png)
![2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3746805.png)

![ethyl 3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3746807.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B3746820.png)

![2-[(pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B3746858.png)

![1-(1-benzofuran-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B3746863.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746875.png)
![(8-bromodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B3746886.png)
![4-amino-3-{[(4-fluorophenyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B3746890.png)